![molecular formula C12H14N2O3 B11873600 Tert-butyl benzo[d]oxazol-7-ylcarbamate CAS No. 1356111-22-2](/img/structure/B11873600.png)
Tert-butyl benzo[d]oxazol-7-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl benzo[d]oxazol-7-ylcarbamate is a chemical compound with the molecular formula C12H14N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzo[d]oxazole ring and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzo[d]oxazol-7-ylcarbamate typically involves the reaction of benzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl benzo[d]oxazol-7-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Tert-butyl benzo[d]oxazol-7-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl benzo[d]oxazol-7-ylcarbamate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl benzo[d]oxazol-4-ylcarbamate
- Tert-butyl oxazol-5-ylcarbamate
Comparison
Tert-butyl benzo[d]oxazol-7-ylcarbamate is unique due to its specific substitution pattern on the benzo[d]oxazole ring. This structural difference can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this compound.
Properties
CAS No. |
1356111-22-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(1,3-benzoxazol-7-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-9-6-4-5-8-10(9)16-7-13-8/h4-7H,1-3H3,(H,14,15) |
InChI Key |
SRPAQSHICVRAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)


![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
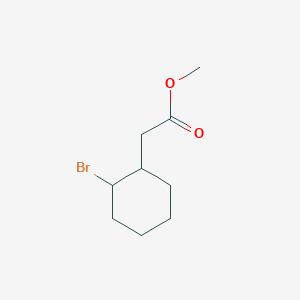

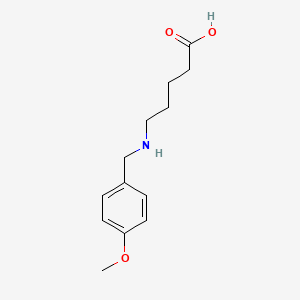
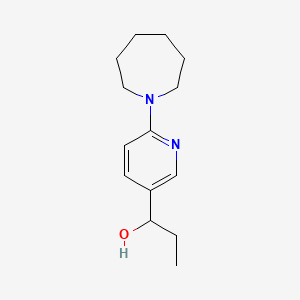


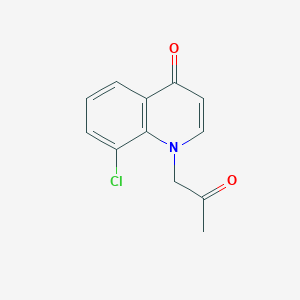
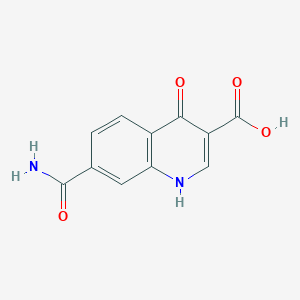
![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
